molecular formula C11H17NO3 B1445620 Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate CAS No. 1384429-23-5

Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate

Cat. No.: B1445620
CAS No.: 1384429-23-5
M. Wt: 211.26 g/mol
InChI Key: OBAIUDWEBDTTHB-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate is an organic compound with a complex structure that includes a cyano group, a methyl ester, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate typically involves the reaction of cyanoacetic acid with appropriate reagents to introduce the cyanoethyl group and the ester functionality. One common method involves the esterification of cyanoacetic acid followed by alkylation to introduce the cyanoethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate exerts its effects depends on the specific reactions it undergoes. In general, the cyano group and ester functionality can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl cyanoacrylate: Contains a cyano group and a methyl ester but lacks the additional ketone and dimethyl groups.

    Cyanoacetic acid: The parent compound with a cyano group and a carboxylic acid functionality.

Uniqueness

Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a cyano group and a ketone allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)9(13)8(6-5-7-12)10(14)15-4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAIUDWEBDTTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(CCC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164978
Record name Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-23-5
Record name Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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